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Compound of Interest

Compound Name: Platrol

Cat. No.: B10801109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized guide based on publicly available data. It

is intended for informational purposes for research and development professionals and does

not constitute medical advice.

Introduction
Platrol® is identified as an anti-platelet drug with a sustained-release property, suggesting its

potential for long-term cardiovascular protection.[1] It is chemically described as an L-

Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[2]

This guide provides a comprehensive overview of the available safety and toxicity data for

Platrol, focusing on its mechanism of action, preclinical findings, and clinical safety profile to

support further research and development.

Mechanism of Action
While specific signaling pathways for Platrol are not detailed in the available literature, its

classification as an anti-platelet agent suggests it interferes with the processes of platelet

activation and aggregation. The formation of a platelet plug is a critical step in thrombosis, and

anti-platelet drugs typically target receptors or enzymes that mediate this process. For

instance, drugs like clopidogrel act by blocking the P2Y12 ADP receptor, which in turn allows

the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels lead to
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a decrease in platelet aggregation.[3] The sustained-release property of Platrol may indicate a

prolonged interaction with its molecular target, providing a durable anti-platelet effect.[1]

The following diagram illustrates a generalized pathway for ADP-mediated platelet aggregation,

which may be relevant to understanding the potential mechanism of action for an anti-platelet

agent like Platrol.
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Caption: Hypothetical mechanism of Platrol inhibiting platelet aggregation.

Preclinical Safety and Toxicology
Detailed preclinical toxicology data, such as LD50 or NOAEL values for Platrol, are not

available in the public domain. However, early clinical trial information suggests a favorable

toxicity profile.

Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism,

and excretion (ADME), is crucial for determining its safety and efficacy.[4] While specific

pharmacokinetic parameters for Platrol are not publicly available, its sustained-release

formulation implies a design for prolonged absorption and a longer half-life compared to

immediate-release anti-platelet agents.[1]
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For context, the pharmacokinetics of other cardiovascular drugs, such as propranolol, are well-

documented. Propranolol is completely absorbed after oral administration and is extensively

metabolized by the liver.[5] Its half-life can be prolonged with continued administration.[6]

Similarly, metoprolol is well-absorbed orally with a half-life of 3-4 hours.[7] These examples

highlight the importance of understanding a drug's pharmacokinetic profile in predicting its

behavior in the body.

A typical experimental workflow for assessing the pharmacokinetics of a novel compound in a

preclinical setting is outlined below.

Objective: To determine the pharmacokinetic profile of Compound X following a single oral

gavage administration to male Wistar rats.

Methodology:

Animal Model: 24 healthy male Wistar rats (8 weeks old, 200-250g) are used. Animals are

fasted overnight prior to dosing.

Dose Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at

pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and half-

life.
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Caption: Workflow for a preclinical pharmacokinetic study.
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Clinical Safety Profile
Limited clinical trial data for Platrol suggests it has a favorable safety profile with "negligible

toxicity".[1] One report indicated that in these early trials, Platrol demonstrated 40% greater

efficacy than aspirin, clopidogrel, and other anti-platelet drugs, resulting in a higher therapeutic

index.[1]

It is important to note that the term "PATROL study" in some literature refers to research on

platelet function testing to guide antiplatelet therapy and not directly to the drug Platrol.[8]

Summary of Quantitative Data
Due to the limited public availability of detailed study reports, a comprehensive quantitative

data table cannot be constructed at this time. The primary available data point is a qualitative

claim of "negligible toxicity" and a 40% higher efficacy in early clinical trials compared to other

anti-platelet agents.[1]

Parameter Value Reference

Comparative Efficacy

40% more efficacious than

aspirin, clopidogrel, and other

anti-platelet drugs in limited

clinical trials.

[1]

Toxicity
Reported as "negligible" in

limited clinical trials.
[1]

Conclusion
The available information on Platrol suggests it is a promising anti-platelet agent with a

potentially superior efficacy and safety profile compared to existing therapies. Its sustained-

release formulation may offer advantages for long-term cardiovascular protection. However, the

lack of detailed, publicly available preclinical and clinical data necessitates further investigation

to fully characterize its safety and toxicity profile. Researchers and drug development

professionals are encouraged to consult more direct sources or await further publications for

comprehensive data to guide their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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